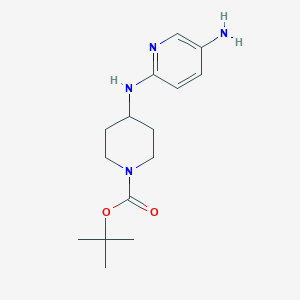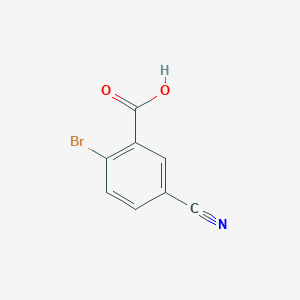
2,3-Dichloro-4-methylbenzoic acid
描述
2,3-Dichloro-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6Cl2O2 . It has a molecular weight of 205.04 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for 2,3-Dichloro-4-methylbenzoic acid is the same as its common name . The InChI code for this compound is 1S/C8H6Cl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
2,3-Dichloro-4-methylbenzoic acid is a solid substance . It has a molecular weight of 205.04 . The compound should be stored at a temperature between 2-8°C .科学研究应用
Organic Synthesis
2,3-Dichloro-4-methylbenzoic acid serves as a valuable intermediate in organic synthesis. Its dichloro and methyl groups make it a versatile precursor for various organic reactions, including halogenation, Friedel-Crafts acylation, and as a building block for more complex organic compounds .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized in the synthesis of various drug candidates. Its benzoic acid core is a common motif in many pharmaceuticals, and the dichloro-methyl substitution can be critical for the biological activity of potential therapeutics .
Material Science
The acid’s unique structure allows it to be used in material science, particularly in the development of novel polymers and coatings. Its ability to act as a crosslinking agent can enhance the properties of polymeric materials .
Analytical Chemistry
2,3-Dichloro-4-methylbenzoic acid can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves and as a reactant in chemical assays .
Life Sciences
In life sciences, this compound may be involved in the study of cell signaling pathways or enzyme inhibition. The dichloro-methyl group can interact with biological molecules, providing insights into their function .
Chromatography Research
This compound can also play a role in chromatography research, where it may be used to test and develop new chromatographic methods or as a component in the separation of complex mixtures .
安全和危害
属性
IUPAC Name |
2,3-dichloro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUDJTSPOLSTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-methylbenzoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)




![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)



